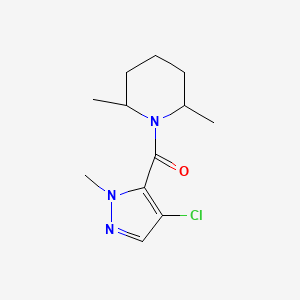![molecular formula C19H16ClN3O3 B10899624 (2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B10899624.png)
(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-[4-(propan-2-yl)phenyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE is an organic compound characterized by its complex structure, which includes a chlorinated nitrophenyl group, a cyano group, and an isopropyl-substituted phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-nitroaniline, 4-isopropylbenzaldehyde, and malononitrile.
Knoevenagel Condensation: The first step involves a Knoevenagel condensation between 4-isopropylbenzaldehyde and malononitrile in the presence of a base like piperidine to form the intermediate 2-cyano-3-(4-isopropylphenyl)-2-propenoic acid.
Amidation: The intermediate is then reacted with 2-chloro-5-nitroaniline under acidic conditions to form the final product, (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of carboxylic acids from the cyano group.
科学的研究の応用
Chemistry
In chemistry, (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore. The presence of the nitro and cyano groups suggests it could interact with biological targets, potentially leading to the development of new drugs.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism of action of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating biological pathways. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
(E)-N~1~-(2-BROMO-5-NITROPHENYL)-2-CYANO-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE: Similar structure with a bromine atom instead of chlorine.
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-METHYLPHENYL)-2-PROPENAMIDE: Similar structure with a methyl group instead of an isopropyl group.
Uniqueness
The uniqueness of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-ISOPROPYLPHENYL)-2-PROPENAMIDE lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both electron-withdrawing and electron-donating groups in the molecule provides a unique reactivity profile compared to similar compounds.
特性
分子式 |
C19H16ClN3O3 |
|---|---|
分子量 |
369.8 g/mol |
IUPAC名 |
(E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H16ClN3O3/c1-12(2)14-5-3-13(4-6-14)9-15(11-21)19(24)22-18-10-16(23(25)26)7-8-17(18)20/h3-10,12H,1-2H3,(H,22,24)/b15-9+ |
InChIキー |
TZJXOKNOQFUSAJ-OQLLNIDSSA-N |
異性体SMILES |
CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
正規SMILES |
CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-iodo-N-[6-iodo-2-(naphthalen-2-yl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzamide](/img/structure/B10899547.png)
![2,2'-{(1E,2E)-hydrazine-1,2-diylidenebis[(E)methylylidene(2-chloro-6-ethoxybenzene-4,1-diyl)oxy]}diacetonitrile](/img/structure/B10899550.png)
![N-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methyl}aniline](/img/structure/B10899557.png)
![(5Z)-6-hydroxy-5-({[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}methylidene)-3-phenylpyrimidine-2,4(3H,5H)-dione](/img/structure/B10899571.png)
![ethyl 4-[(4-oxo-2-phenylquinazolin-3(4H)-yl)amino]benzoate](/img/structure/B10899573.png)
![1-[(4-chlorophenoxy)methyl]-N-cyclohexyl-1H-pyrazole-3-carboxamide](/img/structure/B10899575.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B10899577.png)

![(2E)-2-cyano-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)prop-2-enamide](/img/structure/B10899591.png)
![5-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10899601.png)
![N-(4-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10899609.png)
![2-(3-cyano-1H-indol-1-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B10899612.png)
![4-(5-phenyl-1,3-oxazol-2-yl)-N-{(E)-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methylidene}aniline](/img/structure/B10899617.png)
![ethyl 4-({(2E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10899641.png)
